molecular formula C8H10F2O2 B12959001 rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid

rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B12959001
M. Wt: 176.16 g/mol
InChI Key: MYWUIPSUJMURKN-HCWXCVPCSA-N
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Description

rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid: is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group

Preparation Methods

The synthesis of rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of fluorine atoms. One common synthetic route involves the Diels-Alder reaction, followed by fluorination and carboxylation steps. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid can be compared with other similar compounds, such as:

    rel-(1R,2R,3S,4S,5R,6S)-7-Oxabicyclo[4.1.0]heptane-2,3,4,5-tetraol: This compound has a similar bicyclic structure but contains oxygen atoms instead of fluorine.

    7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in the substituents attached to the ring system.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10F2O2

Molecular Weight

176.16 g/mol

IUPAC Name

(1R,3S,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid

InChI

InChI=1S/C8H10F2O2/c9-8(10)5-2-1-4(7(11)12)3-6(5)8/h4-6H,1-3H2,(H,11,12)/t4-,5-,6+/m0/s1

InChI Key

MYWUIPSUJMURKN-HCWXCVPCSA-N

Isomeric SMILES

C1C[C@H]2[C@H](C2(F)F)C[C@H]1C(=O)O

Canonical SMILES

C1CC2C(C2(F)F)CC1C(=O)O

Origin of Product

United States

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